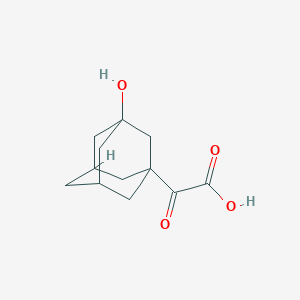
2-(3-Hydroxyadamantan-1-yl)-2-oxoacetic acid
Cat. No. B3021495
Key on ui cas rn:
709031-28-7
M. Wt: 224.25 g/mol
InChI Key: UDKIRRNUAXWHTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07205432B2
Procedure details


3.0 mL of NaOH 30% solutions in water was diluted with 120 mL of water. The solution was heated to 50° C. and 0.36 g of tetrabutylammonium bromide was added to the solution. Now 10 g of 1-acetyladamantane was added while stirring, followed by addition of 24.8 g of potassium permanganate during 4 h at 50–52° C. Stirring was continued for additional 4 h. The mixture was allowed to stay at room temperature for overnight and then manganese dioxide precipitate was filtered out. The filtrate work-up included acidification of filtrate, extraction and partial concentration of the combined organic phase. To the concentrated solution 10 mL of organic solvent was added and the mixture was kept at room temperature overnight. The formed crystals were filtered out, washed with solvent and dried to yield 4.7 g of the target 3-hydroxyadamantaneglyoxylic acid (1) with purity 96.4% according to GC analysis of the corresponding methyl ester.






Identifiers


|
REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]([C:6]12[CH2:15][CH:10]3[CH2:11][CH:12]([CH2:14][CH:8]([CH2:9]3)[CH2:7]1)[CH2:13]2)(=[O:5])[CH3:4].[Mn]([O-])(=O)(=O)=[O:17].[K+].[OH2:22]>[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[OH:1][C:8]12[CH2:14][CH:12]3[CH2:11][CH:10]([CH2:15][C:6]([C:3](=[O:5])[C:4]([OH:17])=[O:22])([CH2:13]3)[CH2:7]1)[CH2:9]2 |f:0.1,3.4,6.7|
|
Inputs


Step One
Step Two
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)C12CC3CC(CC(C1)C3)C2
|
Step Three
|
Name
|
|
|
Quantity
|
24.8 g
|
|
Type
|
reactant
|
|
Smiles
|
[Mn](=O)(=O)(=O)[O-].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
0.36 g
|
|
Type
|
catalyst
|
|
Smiles
|
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
50 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
while stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


STIRRING
|
Type
|
STIRRING
|
|
Details
|
Stirring
|
WAIT
|
Type
|
WAIT
|
|
Details
|
to stay at room temperature for overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
manganese dioxide precipitate was filtered out
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
acidification of filtrate, extraction and partial concentration of the combined organic phase
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the concentrated solution 10 mL of organic solvent was added
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the mixture was kept at room temperature overnight
|
|
Duration
|
8 (± 8) h
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The formed crystals were filtered out
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with solvent
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
OC12CC3(CC(CC(C1)C3)C2)C(C(=O)O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
